An In-Depth Technical Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Derivatives
An In-Depth Technical Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Derivatives
This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxalin-2(1H)-one core is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, biological activities, and experimental protocols related to this chemical scaffold.
Chemical and Physical Properties
7-Methoxy-3-methylquinoxalin-2(1H)-one is a solid organic compound. While detailed experimental data on its physical properties are scarce in publicly available literature, its fundamental chemical characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 117237-99-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)OC)NC1=O | [1] |
| InChI Key | Not Available |
Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one Derivatives
A detailed experimental protocol for the synthesis of a complex macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitor, which utilizes 7-Methoxy-3-methylquinoxalin-2(1H)-one as a key building block, has been reported. This highlights the utility of this scaffold in the synthesis of biologically active molecules.
Experimental Protocol: Synthesis of a Macrocyclic HCV NS3/4A Protease Inhibitor Incorporating the 7-Methoxy-3-methylquinoxalin-2(1H)-one Moiety
This protocol is adapted from a published procedure for the synthesis of a potent HCV inhibitor and demonstrates the chemical reactivity and utility of the 7-Methoxy-3-methylquinoxalin-2(1H)-one core.
Materials:
-
7-Methoxy-3-methylquinoxalin-2(1H)-one
-
Appropriately substituted macrocyclic amine precursor
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the macrocyclic amine precursor in DMF, add cesium carbonate and stir at room temperature.
-
Add a solution of a suitable activated derivative of 7-Methoxy-3-methylquinoxalin-2(1H)-one (e.g., a halogenated or sulfonylated derivative) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired macrocyclic inhibitor.
Note: The specific reagents and reaction conditions will vary depending on the exact structure of the target macrocycle. This protocol provides a general framework for the utilization of 7-Methoxy-3-methylquinoxalin-2(1H)-one in complex molecule synthesis.
Synthesis of a macrocyclic derivative.
Biological Activities
The 7-methoxy-3-methylquinoxalin-2(1H)-one scaffold is a component of molecules with potent biological activities. While extensive data for the parent compound is limited, the activities of its derivatives and closely related analogs provide strong evidence for its therapeutic potential.
Anticancer Activity
Quinoxalin-2(1H)-one derivatives are recognized for their significant anticancer properties. A notable example is the closely related compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , which has demonstrated potent antiproliferative activity against a panel of human cancer cell lines with GI₅₀ values in the sub-nanomolar range.[2] This analog acts as a tubulin-binding tumor-vascular disrupting agent, inducing apoptosis and disrupting tumor vasculature.[2]
Table 1: Anticancer Activity of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one [2]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| A549 | Lung Carcinoma | < 10 |
| HT29 | Colon Adenocarcinoma | < 10 |
| U87-MG | Glioblastoma | < 10 |
| MCF7 | Breast Adenocarcinoma | < 10 |
| ... (and others in the NCI-60 panel) | (sub-nanomolar range) |
The mechanism of action for the anticancer effects of many quinoxalinone derivatives involves the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Anticancer mechanism via tubulin inhibition.
Antiviral Activity (Hepatitis C Virus)
The 7-Methoxy-3-methylquinoxalin-2(1H)-one moiety is a key structural component of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[3] This enzyme is essential for viral replication, making it a prime target for antiviral drug development.
Table 2: Anti-HCV Activity of a Macrocyclic Inhibitor Containing the 7-Methoxy-3-methylquinoxalin-2(1H)-one Scaffold [3]
| HCV Genotype/Variant | EC₅₀ (nM) |
| Wild-type | 0.4 |
| A156T Mutant | 2.1 |
| D168A Mutant | 2.2 |
The potent activity of these inhibitors highlights the importance of the quinoxalinone scaffold in achieving high-affinity binding to the viral protease.
Anti-HCV mechanism via NS3/4A protease inhibition.
Antimicrobial Activity
Derivatives of quinoxalin-2(1H)-one have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. While specific data for 7-Methoxy-3-methylquinoxalin-2(1H)-one is not available, related compounds have shown significant efficacy.
Table 3: Antimicrobial Activity of Representative Quinoxalin-2(1H)-one Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazol-1-ylquinoxalin-2(1H)-ones | Gram-positive & Gram-negative bacteria | 7.8 - 500 | [4] |
| Quinoxaline 1,4-dioxide derivatives | Mycobacterium tuberculosis | (Potent inhibition) | [5] |
The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or interference with microbial DNA synthesis.[6]
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of quinoxalin-2(1H)-one derivatives.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is used to determine the antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (containing GTP and other necessary components)
-
Test compound
-
Temperature-controlled spectrophotometer or fluorometer
-
Microplates
Procedure:
-
Prepare a reaction mixture containing tubulin and polymerization buffer in a microplate well.
-
Add the test compound at various concentrations.
-
Incubate the plate at 37 °C to initiate tubulin polymerization.
-
Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) over time.
-
Analyze the polymerization curves to determine the effect of the compound on the nucleation, elongation, and steady-state phases of microtubule formation.
HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of a compound against HCV.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter gene)
-
Complete cell culture medium
-
Test compound
-
Luciferase assay reagent
Procedure:
-
Seed the HCV replicon cells in 96-well plates.
-
Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity, which correlates with the level of HCV RNA replication.
-
Simultaneously, assess the cytotoxicity of the compound on the same cells using an appropriate assay (e.g., MTS or CellTiter-Glo).
-
Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration).
Conclusion
7-Methoxy-3-methylquinoxalin-2(1H)-one represents a valuable scaffold in the field of medicinal chemistry. The potent and diverse biological activities exhibited by its derivatives and closely related analogs, particularly in the areas of oncology and virology, underscore the importance of this chemical entity. Further investigation into the synthesis of novel derivatives and a more detailed exploration of their mechanisms of action are warranted to fully exploit the therapeutic potential of the 7-Methoxy-3-methylquinoxalin-2(1H)-one core. This guide provides a foundational resource for researchers embarking on such endeavors.
References
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
